Androgen Receptor Binding: Roxibolone vs Formebolone
Roxibolone shows no measurable binding to the androgen receptor (AR) in prostate and skeletal muscle cytosol preparations [1]. In contrast, its closest structural analog formebolone binds the human AR with an IC50 of 2.40 nM and acts as a full agonist with an EC50 of 0.32 nM in COS-7 cell luciferase reporter assays [2]. This represents a complete functional divergence at the receptor level.
| Evidence Dimension | Androgen receptor binding affinity / functional activity |
|---|---|
| Target Compound Data | No measurable affinity; no agonist activity |
| Comparator Or Baseline | Formebolone: IC50 2.40 nM (binding); EC50 0.32 nM (functional agonist) |
| Quantified Difference | Qualitative (binding present vs absent); potency difference >100-fold at minimum |
| Conditions | AR binding: displacement of [³H]mibolerone; functional: Cos7 cell luciferase reporter |
Why This Matters
Procurement of roxibolone is essential when antiglucocorticoid activity must be achieved without AR-mediated confounding, a property formebolone cannot provide.
- [1] Berti F, Frova C, Colonna G. Androstane derivatives--roxibolone and decylroxibolone--devoid of any affinity for the androgenic prostate and muscle receptors. Arzneimittelforschung. 1986 Sep;36(9):1372-4. PMID: 3790189. View Source
- [2] BindingDB entry for CHEMBL3402228 (formebolone). Androgen receptor binding: IC50 2.40 nM; functional: EC50 0.32 nM. Accessed via BindingDB. View Source
